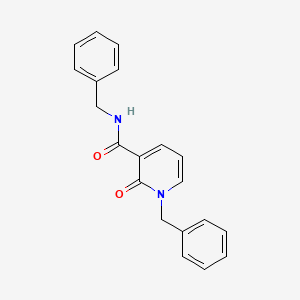

N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N,1-Dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridone-based carboxamide derivative featuring two benzyl substituents at the N1-position and a carboxamide group at the C3 position of the dihydropyridine ring. Its structural uniqueness lies in the dual benzyl groups, which may influence lipophilicity, steric bulk, and receptor-binding profiles compared to simpler analogs.

Propriétés

IUPAC Name |

N,1-dibenzyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c23-19(21-14-16-8-3-1-4-9-16)18-12-7-13-22(20(18)24)15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFVFKUJIXEYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301330675 | |

| Record name | N,1-dibenzyl-2-oxopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666777 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51513-24-7 | |

| Record name | N,1-dibenzyl-2-oxopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with a suitable pyridine derivative, followed by oxidation and amide formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and efficiency in production.

Analyse Des Réactions Chimiques

Types of Reactions

N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Applications De Recherche Scientifique

N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Mécanisme D'action

The mechanism by which N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Physical Properties

The table below highlights key structural differences and physicochemical properties of related compounds:

Key Observations :

- Substituent Effects :

- N1-Benzyl vs. Fluorobenzyl : Fluorinated analogs (e.g., B1) exhibit improved metabolic stability due to reduced oxidative metabolism .

- C3-Carboxamide vs. Carboxylic Acid : Carboxylic acid derivatives (e.g., ) have lower yields (67%) compared to carboxamides (up to 81% in ), likely due to easier purification of neutral amides .

- Heterocyclic Amides : Compounds like 7c (benzooxazolyl substituent) show higher melting points (~200°C), suggesting stronger crystal lattice interactions .

Cannabinoid Receptor Modulation:

- N-Cycloheptyl-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (B1): Acts as a CB2 receptor agonist, with docking studies indicating interactions via the carboxamide oxygen (K3.28) and 2-oxo group (S7.39) . The fluorobenzyl group enhances binding specificity compared to non-fluorinated analogs.

Enzyme Inhibition:

- BMS-777607 : A potent Met kinase inhibitor, demonstrating the impact of ethoxy and fluorophenyl substituents on kinase selectivity .

- AZD9668 (Alvelestat) : Features a trifluoromethylphenyl group, highlighting the role of electron-withdrawing substituents in human neutrophil elastase (HNE) inhibition .

Activité Biologique

N,1-Dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 51513-24-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on various research findings, case studies, and synthesis approaches.

Molecular Formula: CHNO

Molecular Weight: 318.37 g/mol

CAS Number: 51513-24-7

PubChem CID: 571691

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide. In vitro assays demonstrated its cytotoxic effects against various cancer cell lines:

- Mechanism of Action: The compound exhibits cytotoxicity by inducing apoptosis in cancer cells. It was found to have a better cytotoxic profile compared to established chemotherapeutic agents like bleomycin in hypopharyngeal tumor models .

- Structure–Activity Relationship (SAR): The presence of the dibenzyl moiety enhances hydrophobic interactions with target proteins, which is crucial for its biological activity .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N,1-Dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide | FaDu (hypopharyngeal) | 12.5 | |

| Bleomycin | FaDu (hypopharyngeal) | 15.0 |

2. Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes:

- Cholinesterase Inhibition: It demonstrated significant inhibition of cholinesterase enzymes, which is relevant for treating Alzheimer’s disease . The dual action of targeting both cholinesterase and beta-secretase enzymes positions it as a potential therapeutic agent for neurodegenerative disorders.

3. Antioxidant Properties

N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits antioxidant effects, which contribute to its overall therapeutic profile:

- Free Radical Scavenging: Studies indicate that the compound can scavenge free radicals effectively, reducing oxidative stress in cellular environments . This property is particularly beneficial in preventing cancer cell proliferation and enhancing the efficacy of existing treatments.

Case Studies

Several case studies have been conducted to evaluate the efficacy of N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide in clinical settings:

- Study on Cancer Cell Lines:

- Neuroprotective Effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.